![molecular formula C11H9NO3 B3050990 2,3-Dihydrospiro[indene-1,4'-oxazolidine]-2',5'-dione CAS No. 30265-09-9](/img/structure/B3050990.png)
2,3-Dihydrospiro[indene-1,4'-oxazolidine]-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione is a spirocyclic compound characterized by a unique structure where an oxazolidine ring is fused to an indene moiety
Méthodes De Préparation
The synthesis of 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione typically involves the reaction of indene derivatives with oxazolidine precursors under specific conditions. One common method includes the use of a cyclization reaction where the indene derivative reacts with an oxazolidine derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Analyse Des Réactions Chimiques
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione can be compared with other spirocyclic compounds such as spiro[indene-1,4’-piperidine]-2’,5’-dione and spiro[indene-1,4’-thiazolidine]-2’,5’-dione. While these compounds share a similar spirocyclic structure, 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
30265-09-9 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione |
InChI |
InChI=1S/C11H9NO3/c13-9-11(12-10(14)15-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,14) |
Clé InChI |
DKSTXLMDHUKADW-UHFFFAOYSA-N |
SMILES |
C1CC2(C3=CC=CC=C31)C(=O)OC(=O)N2 |
SMILES canonique |
C1CC2(C3=CC=CC=C31)C(=O)OC(=O)N2 |
Key on ui other cas no. |
30265-09-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


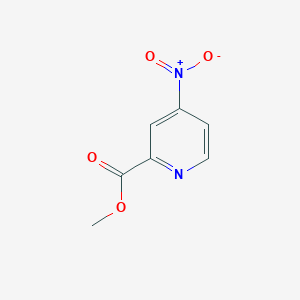
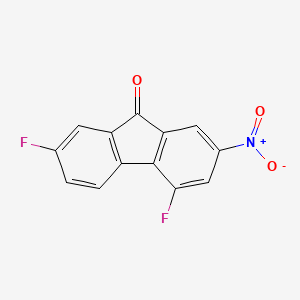
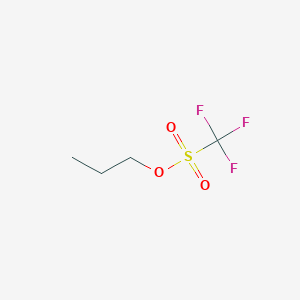
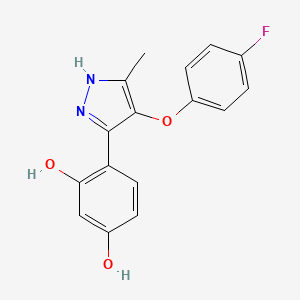
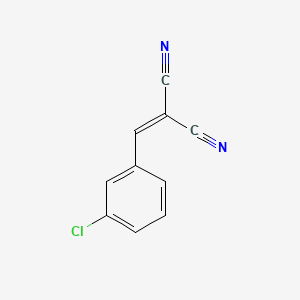
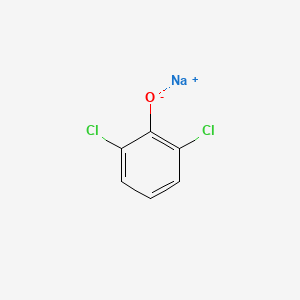
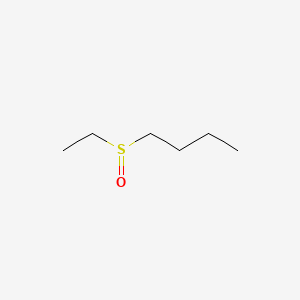
![1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID](/img/structure/B3050920.png)
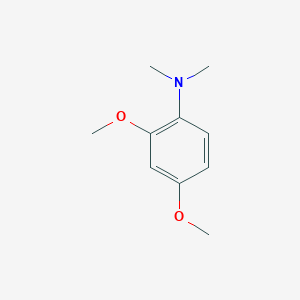
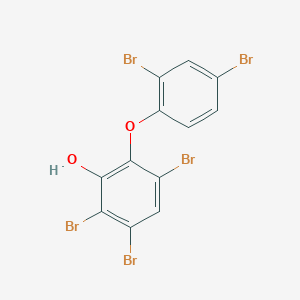
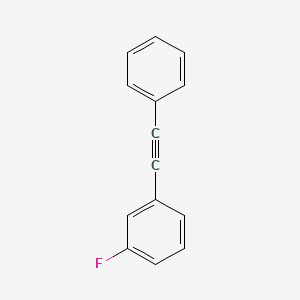
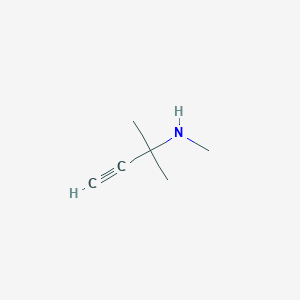
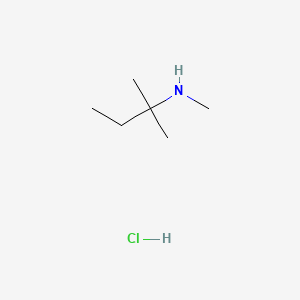
![1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3050930.png)
